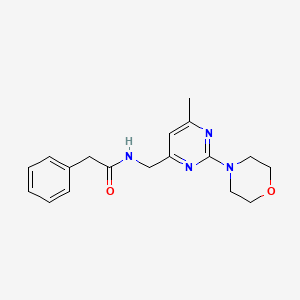
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide (6.15)” was achieved by dissolving the starting material in anhydrous dichloromethane, followed by treatment with DMAP, DCC, and the corresponding amine .Applications De Recherche Scientifique
Synthesis and Theoretical Studies
Synthesis and Crystallography : A study by Bai et al. (2011) detailed the synthesis of related compounds and their characterization via crystallography and spectroscopic techniques. This research contributes to understanding the structural foundations necessary for the biological activity of such molecules.
Computational Studies : The geometric parameters and bond lengths/angles of similar compounds were optimized using density functional theory (DFT), as discussed by Bai et al. (2011), providing insights into their molecular conformations which are crucial for their interactions with biological targets.
Biological Activities
Antimicrobial and Antifungal Activities : Compounds structurally related to "N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide" have been investigated for their antimicrobial properties. Majithiya and Bheshdadia (2022) synthesized novel derivatives and evaluated their antimicrobial activity, showing promise against selected bacterial and fungal strains Majithiya & Bheshdadia, 2022.
Anti-tuberculosis Activity : The in vitro anti-tuberculosis activity of certain derivatives was explored, highlighting their potential in treating tuberculosis infections Bai et al., 2011.
Cancer Research : The discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers represent a significant application in oncology. The structural analogues demonstrated in vivo activity in xenograft models, underscoring their potential as therapeutic agents Certal et al., 2014.
Propriétés
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-11-16(21-18(20-14)22-7-9-24-10-8-22)13-19-17(23)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRJBONKFSMPBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

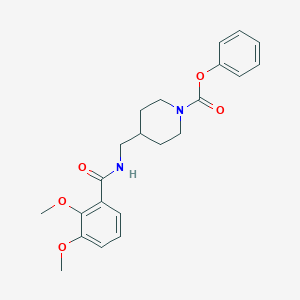
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)
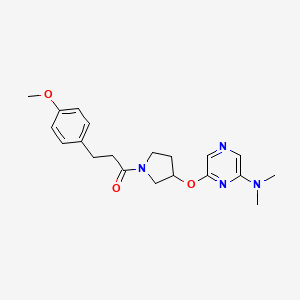
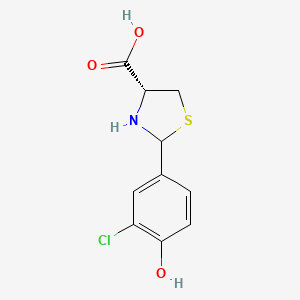
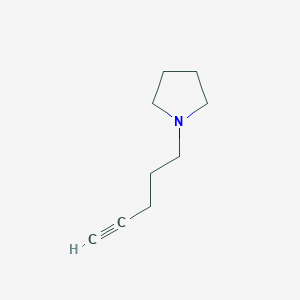
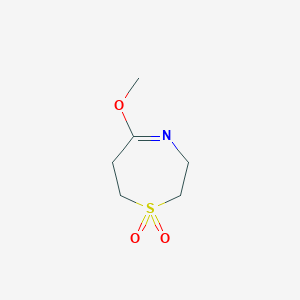
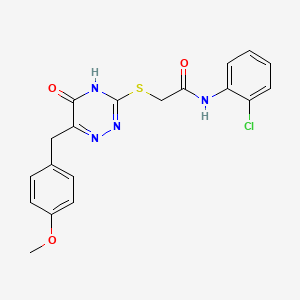
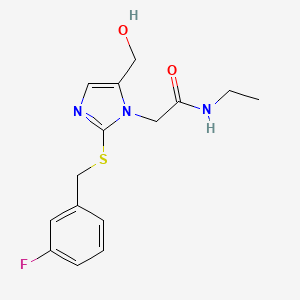
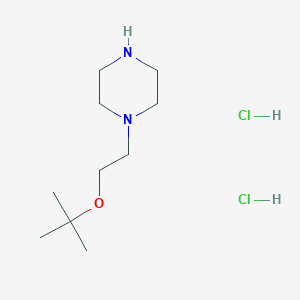
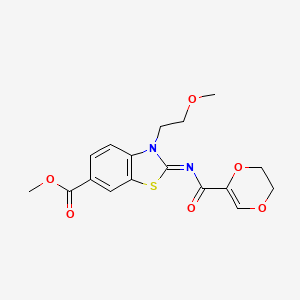
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)
![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)
![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B2399817.png)
![1-(3-fluorobenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2399818.png)